1-S-[(1Z)-6-(methylsulfanyl)-N-(sulfooxy)hexanimidoyl]-1-thio-beta-D-glucopyranose
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Overview
Description
Glucoberteroin is a thia-alkylglucosinolic acid that consists of 1-thio-beta-D-glucopyranose attached to a 6-(methylsulfanyl)-N-(sulfooxy)hexanimidoyl group at the anomeric sulfur. It is a thia-alkylglucosinolic acid and an organic sulfide. It is a conjugate acid of a glucoberteroin(1-).
Scientific Research Applications
Enzyme Inhibition Studies
1-S-[(1Z)-6-(methylsulfanyl)-N-(sulfooxy)hexanimidoyl]-1-thio-beta-D-glucopyranose and similar compounds have been investigated for their potential in enzyme inhibition studies. These compounds are known for their unusual anomeric functionality, which might resist or inhibit normal enzymatic carbohydrate processing. This characteristic makes them valuable in studying enzyme inhibition, structure, mechanism, and function (Knapp, Darout, & Amorelli, 2006).
Synthesis of Novel Glycosides
Research has also explored the use of derivatives of such compounds in synthesizing novel glycosides. For example, derivatives of 1,6-dideoxy-1,6-epithio- and 1,6-dideoxy-1,6-episeleno-β-D-glucopyranose have been effective as glycosyl donors, contributing to the synthesis of various disaccharide derivatives (Stick, Tilbrook, & Williams, 1999).
Production of Sulfur-Linked Carbohydrate Analogues
In the realm of polysaccharide analogues, the synthesis of sulfur-linked tetrasaccharide analogues of immunostimulant polysaccharides has been a significant area of study. These analogues, such as sulfur-linked tetrasaccharides, can be synthesized efficiently and have potential applications in biological research and drug development (Contour-Galcéra, Ding, Ortiz-Mellet, & Defaye, 1996).
Potential as Glucosidase Inhibitors
Some derivatives have been synthesized specifically for evaluation as potential glucosidase inhibitors. For instance, the disaccharide α-D-Glc p-(1-S-2)-β-D-Glc p-(1-OPr) has been created as a thio analogue of n-propyl kojibioside for this purpose (Andrews & Pinto, 1995).
Use in the Diagnosis of Tay-Sachs Disease
Compounds similar to this compound have been used in the diagnosis of Tay-Sachs disease. Derivatives like 4-Methylumbelliferyl-6-sulfo-2-acetamido-2-deoxy derivatives of beta-D glucopyranoside are highly specific for hexosaminidase A, a crucial enzyme in this context (Ben-yoseph, Reid, Shapiro, & Nadler, 1985).
Properties
Molecular Formula |
C13H25NO9S3 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-6-methylsulfanyl-N-sulfooxyhexanimidothioate |
InChI |
InChI=1S/C13H25NO9S3/c1-24-6-4-2-3-5-9(14-23-26(19,20)21)25-13-12(18)11(17)10(16)8(7-15)22-13/h8,10-13,15-18H,2-7H2,1H3,(H,19,20,21)/b14-9-/t8-,10-,11+,12-,13+/m1/s1 |
InChI Key |
MEFPHTVXBPLRLX-CBEPRAPJSA-N |
Isomeric SMILES |
CSCCCCC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES |
CSCCCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
Canonical SMILES |
CSCCCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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